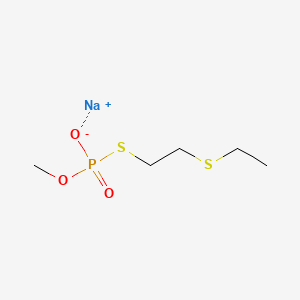![molecular formula C16H17ClOS2Sn B14146718 Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane CAS No. 89154-81-4](/img/structure/B14146718.png)
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane typically involves the reaction of diphenyltin dichloride with O-isopropylxanthate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyltin dichloride
- Triphenyltin chloride
- Tributyltin chloride
Comparison
Compared to similar compounds, Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane is unique due to the presence of the O-isopropylxanthate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
89154-81-4 |
|---|---|
Formule moléculaire |
C16H17ClOS2Sn |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
O-propan-2-yl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C4H8OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3(2)5-4(6)7;;/h2*1-5H;3H,1-2H3,(H,6,7);1H;/q;;;;+2/p-2 |
Clé InChI |
GVBODQOTWQDAEY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)OC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)






